Roxindole mesylate

Description

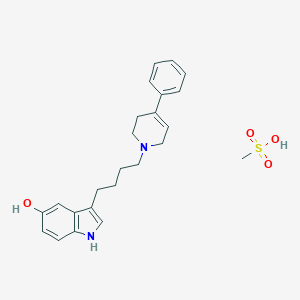

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXQCFGTCOWPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152572 | |

| Record name | Roxindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119742-13-1 | |

| Record name | Roxindole methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119742131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCW8374DTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roxindole Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxindole mesylate is an indole derivative that has been investigated for its antipsychotic and antidepressant properties. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, offers a unique mechanism of action. This technical guide provides a detailed examination of the molecular and cellular actions of this compound, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism of Action

This compound's primary mechanism of action involves a combination of activities at dopamine and serotonin receptors, as well as inhibition of serotonin reuptake. It functions as a potent dopamine D2-like receptor partial agonist, a high-affinity serotonin 5-HT1A receptor partial agonist, and an inhibitor of the serotonin transporter (SERT). Additionally, it exhibits antagonistic properties at 5-HT2A receptors.

Quantitative Receptor Pharmacology

The binding affinities (pKi) and functional activities (pEC50 and Emax) of roxindole at various human recombinant receptors have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: Dopamine Receptor Binding Affinities and Functional Activity of Roxindole

| Receptor | pKi | pEC50 | Emax (%) (relative to dopamine) | Functional Activity |

| D2 (short isoform) | 8.55[1] | 7.88[1] | 10.5[1] | Weak Partial Agonist |

| D3 | 8.93[1] | 9.23[1] | 30.0[1] | Partial Agonist |

| D4 (4-repeat isoform) | 8.23[1] | 7.69[1] | 35.1[1] | Partial Agonist |

Table 2: Serotonin Receptor Binding Affinities and Functional Activity of Roxindole

| Receptor/Transporter | pKi | pEC50 | Emax (%) (relative to 5-HT) | Functional Activity |

| 5-HT1A | 9.42[1] | - | 59.6[1] | Partial Agonist |

| 5-HT1B | 6.00[1] | - | 27.1[1] | Weak Partial Agonist |

| 5-HT1D | 7.05[1] | - | 13.7[1] | Weak Partial Agonist |

| 5-HT2A | - | - | - | Antagonist[2] |

| Serotonin Transporter (SERT) | - | - | - | Inhibitor[2][3][4] |

Signaling Pathways

The interaction of roxindole with its primary targets, the D2-like and 5-HT1A receptors, initiates intracellular signaling cascades through G-protein coupling. Both of these receptor subtypes are predominantly coupled to the Gi/o family of G-proteins.

Dopamine D2-like Receptor Signaling

As a partial agonist at D2, D3, and D4 receptors, roxindole modulates the activity of these Gi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins. As a dopamine autoreceptor agonist, roxindole can also inhibit dopamine synthesis and release at presynaptic terminals.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 3. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Roxindole Mesylate's Affinity for the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of roxindole mesylate at the human dopamine D2 receptor. It is designed to offer researchers and drug development professionals a detailed understanding of the quantitative metrics, experimental procedures, and signaling pathways associated with this compound's interaction with a key central nervous system target.

Quantitative Binding Affinity and Functional Potency

This compound exhibits a high affinity for the recombinant human dopamine D2 receptor (short isoform). The compound's binding and functional parameters have been characterized through rigorous in vitro pharmacological assays. The key quantitative data are summarized in the table below.

| Parameter | Receptor | Value | Description |

| pKi | human Dopamine D2S | 8.55 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity in radioligand displacement assays. |

| pEC50 | human Dopamine D2S | 7.88 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in functional assays. |

| Emax | human Dopamine D2S | 10.5% | The maximum effect (intrinsic activity) of roxindole relative to the endogenous agonist dopamine (100%) in a [35S]GTPγS binding assay. |

| pκB | human Dopamine D2S | 9.05 | The negative logarithm of the equilibrium dissociation constant for a competitive antagonist, indicating potent blockade of dopamine-stimulated activity. |

Data sourced from Newman-Tancredi et al., 1999.[1]

These data demonstrate that this compound is a high-affinity ligand at the human dopamine D2 receptor. Functionally, it acts as a weak partial agonist, exhibiting only about 10% of the maximal effect of dopamine.[1] Concurrently, it potently antagonizes the action of dopamine, classifying it as a partial agonist with predominant antagonist properties at this receptor subtype.[1]

Detailed Experimental Protocols

The following sections detail the methodologies employed to derive the quantitative data presented above, based on the procedures described by Newman-Tancredi et al. (1999).

Radioligand Binding Assays for D2 Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound (roxindole) by measuring its ability to displace a known radiolabeled ligand from the receptor.

2.1.1 Cell Culture and Membrane Preparation:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human dopamine D2 receptor (short isoform).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and selective antibiotics to maintain receptor expression.

-

Membrane Preparation:

-

Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The resulting membrane pellet is washed and resuspended in the assay buffer and stored at -80°C until use.

-

2.1.2 Binding Assay Protocol:

-

Radioligand: [3H]-Spiperone or a similar high-affinity D2 antagonist radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

The plate is incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of roxindole that inhibits 50% of the specific binding of the radioligand) is determined from competition curves using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay for Agonist/Antagonist Activity (pEC50, Emax, pκB)

This functional assay measures the activation of G-proteins coupled to the D2 receptor, providing a measure of the compound's efficacy.

2.2.1 Assay Principle: Agonist binding to a Gi/o-coupled receptor like the D2 receptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

2.2.2 Assay Protocol:

-

Reagents:

-

Cell membranes prepared as described in section 2.1.1.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (typically 10-30 µM).

-

[35S]GTPγS (typically 0.05-0.1 nM).

-

-

Procedure for Agonist Activity (pEC50, Emax):

-

Membranes are pre-incubated with various concentrations of this compound in the assay buffer containing GDP for 15-30 minutes at 30°C.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The incubation continues for an additional 30-60 minutes at 30°C.

-

Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

The reaction is terminated and filtered as described for the radioligand binding assay (section 2.1.2).

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

-

Procedure for Antagonist Activity (pκB):

-

Membranes are incubated with a fixed concentration of this compound and varying concentrations of the full agonist, dopamine.

-

The subsequent steps of the assay are the same as for determining agonist activity.

-

-

Data Analysis:

-

Agonist: Data are plotted as the percentage of stimulation over basal binding versus the log concentration of roxindole. A sigmoidal dose-response curve is fitted to determine the pEC50 and the Emax (relative to a full agonist like dopamine).

-

Antagonist: The antagonist's equilibrium dissociation constant (κB) is calculated using the Schild equation, which analyzes the rightward shift in the dopamine concentration-response curve caused by the antagonist. The pκB is the negative logarithm of this value.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: Dopamine D2 receptor signaling pathway.

Caption: Experimental workflow for radioligand binding assay.

Caption: Experimental workflow for [35S]GTPγS binding assay.

References

Roxindole Mesylate: A Technical Guide to its Serotonin 5-HT1A Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin 5-HT1A receptor binding profile of roxindole mesylate, a compound that has been investigated for its potential antidepressant and antipsychotic properties.[1][2][3] This document outlines its binding affinities, functional activity, and the experimental methodologies used to determine these characteristics.

Core Binding Characteristics

This compound exhibits a high affinity for the human serotonin 5-HT1A receptor, acting as a partial agonist.[4] This interaction is a key component of its pharmacological profile, which also includes high affinity for dopamine D2, D3, and D4 receptors.[4] Its activity at the 5-HT1A receptor is considered to contribute significantly to its potential antidepressant effects.[4][5]

Quantitative Binding Data

The following table summarizes the binding affinities of this compound for the 5-HT1A receptor and other relevant serotonin and dopamine receptors. This data is crucial for understanding the compound's selectivity and potential off-target effects.

| Receptor Subtype | pKi | Ki (nM) | Species | Source |

| Human 5-HT1A | 9.42 | 0.380 | Human | [1][4] |

| Human 5-HT1B | 6.00 | 1000 | Human | [4] |

| Human 5-HT1D | 7.05 | 89.1 | Human | [4] |

| Human Dopamine D2 (short) | 8.55 | 2.82 | Human | [1][4] |

| Human Dopamine D3 | 8.93 | 1.17 | Human | [1][4] |

| Human Dopamine D4 (4-repeat) | 8.23 | 5.89 | Human | [1][4] |

pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity at the 5-HT1A Receptor

This compound behaves as a partial agonist at the human 5-HT1A receptor.[4] In functional assays, such as [35S]GTPγS binding experiments, roxindole stimulates G-protein coupling to the receptor, but to a lesser extent than the endogenous full agonist serotonin (5-HT). Specifically, roxindole's maximal effect (Emax) was determined to be 59.6% relative to that of 5-HT.[4] This partial agonism is a critical feature, as it can modulate receptor activity without causing the overstimulation that a full agonist might induce. The selective 5-HT1A antagonist, WAY 100,635, has been shown to block the [35S]GTPγS binding stimulated by roxindole in a concentration-dependent manner.[4]

Experimental Protocols

The characterization of this compound's binding profile at the 5-HT1A receptor relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays involve incubating a radiolabeled ligand that is known to bind to the receptor of interest with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (roxindole).[6][7]

Key Components:

-

Receptor Source: Membranes from cells recombinantly expressing the human 5-HT1A receptor are commonly used.

-

Radioligand: A tritiated selective 5-HT1A receptor antagonist, such as [3H]WAY 100635, is often employed.[8]

-

Incubation: The reaction mixture, containing the membranes, radioligand, and roxindole, is incubated to allow binding to reach equilibrium.[6][9]

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6][7][9]

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9]

-

Data Analysis: The data is used to calculate the IC50 (the concentration of roxindole that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.[6]

[35S]GTPγS Functional Assays

To determine the functional activity of roxindole (agonist, antagonist, or inverse agonist), [35S]GTPγS binding assays are utilized. This assay measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation.

Methodology Overview:

-

Incubation: Membranes containing the 5-HT1A receptor are incubated with roxindole and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The use of [35S]GTPγS allows for the quantification of this activation.

-

Measurement: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.

-

Analysis: The level of [35S]GTPγS binding in the presence of roxindole is compared to the basal level and the level stimulated by a full agonist like 5-HT to determine its efficacy (Emax) and potency (EC50).

Signaling Pathways and Experimental Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: 5-HT1A Receptor Signaling Cascade.

References

- 1. Roxindole - Wikipedia [en.wikipedia.org]

- 2. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Roxindole Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of Roxindole mesylate. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Roxindole (3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol) is a potent and selective dopamine D2 autoreceptor agonist with additional high affinity for serotonin 5-HT1A receptors.[1][2] It also acts as a serotonin reuptake inhibitor.[1] Initially investigated as an antipsychotic agent, its potent antidepressant and anxiolytic effects have shifted its therapeutic focus.[1] This guide details its synthesis, chemical characteristics, and the experimental protocols for evaluating its receptor binding affinity.

Chemical Properties of this compound

This compound is the methanesulfonate salt of the active pharmaceutical ingredient, Roxindole. The addition of the mesylate group improves the salt's physicochemical properties, such as solubility and stability, which are crucial for pharmaceutical formulation.

Physicochemical Data

A summary of the key physicochemical properties of Roxindole and its mesylate and hydrochloride salts is presented in the table below for easy comparison.

| Property | Roxindole (Free Base) | This compound | Roxindole Hydrochloride |

| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | 3-[4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl]-1H-indol-5-ol methanesulfonate | 3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indol-5-ol hydrochloride |

| Molecular Formula | C₂₃H₂₆N₂O | C₂₃H₂₆N₂O·CH₄O₃S | C₂₃H₂₆N₂O·HCl |

| Molecular Weight | 346.47 g/mol [3] | 442.57 g/mol [4] | 382.93 g/mol [5][6] |

| CAS Number | 112192-04-8[3] | 119742-13-1[4][7] | 108050-82-4[3][5] |

| Melting Point | Not widely reported | Not specifically found, but the hydrochloride melts at 274°C[3] | 274°C[3] |

| Solubility | Soluble in DMSO | Soluble in DMSO (50 mg/mL) and water (1 mg/mL with warming)[8] | Soluble to 50 mM in DMSO with gentle warming[5] |

| pKa | Data not available | Data not available | Data not available |

| Appearance | Solid powder | White to off-white solid | Monoclinic crystals[3] |

| Storage | Dry, dark, -20°C for long term | Dry, dark, -20°C for long term | Desiccate at -20°C[5] |

Receptor Binding Affinities

Roxindole exhibits high affinity for several dopamine and serotonin receptor subtypes. The equilibrium dissociation constants (Ki) are summarized below.

| Receptor Subtype | Ki (nM) |

| Dopamine D₂ | 2.82[1] |

| Dopamine D₃ | 1.17[1] |

| Dopamine D₄ | 5.89[1] |

| Serotonin 5-HT₁ₐ | 0.380[1] |

| Serotonin 5-HT₁ₑ | ~100 |

| Serotonin 5-HT₁ₒ | ~100 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various reported routes. Below is a detailed protocol for a common synthetic pathway.

Synthesis Workflow

The overall synthesis can be visualized as a three-stage process: synthesis of the indole core, coupling with the sidechain, and finally, demethylation and salt formation.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromobutyl)-5-methoxy-1H-indole

This step involves the alkylation of 5-methoxyindole.

-

Materials: 5-methoxyindole, sodium hydride (60% dispersion in mineral oil), 1,4-dibromobutane, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of 5-methoxyindole in DMF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add 1,4-dibromobutane to the reaction mixture and stir at room temperature for 24 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole

This step involves the coupling of the alkylated indole with 4-phenyl-1,2,3,6-tetrahydropyridine.

-

Materials: 3-(4-bromobutyl)-5-methoxy-1H-indole, 4-phenyl-1,2,3,6-tetrahydropyridine, potassium carbonate, acetonitrile.

-

Procedure:

-

A mixture of 3-(4-bromobutyl)-5-methoxy-1H-indole, 4-phenyl-1,2,3,6-tetrahydropyridine, and potassium carbonate in acetonitrile is refluxed for 12 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Step 3: Synthesis of Roxindole (Demethylation)

The methoxy group is cleaved to yield the free hydroxyl group of Roxindole.

-

Materials: 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole, boron tribromide (BBr₃), dichloromethane (DCM).

-

Procedure:

-

To a solution of the methoxy-precursor in anhydrous DCM at -78°C, add a solution of boron tribromide in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Roxindole free base.

-

Step 4: Formation of this compound

The final step is the formation of the mesylate salt.

-

Materials: Roxindole free base, methanesulfonic acid, isopropanol.

-

Procedure:

-

Dissolve the Roxindole free base in isopropanol.

-

Add a solution of methanesulfonic acid in isopropanol dropwise to the stirred solution.

-

Stir the mixture at room temperature, and the product will precipitate.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

-

Pharmacological Signaling Pathway

Roxindole's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system. As a D2 autoreceptor agonist, it provides negative feedback to inhibit dopamine synthesis and release. Its 5-HT1A agonism contributes to its anxiolytic and antidepressant effects.

Caption: Simplified signaling pathway of Roxindole.

Experimental Protocols for Receptor Binding Assays

To determine the binding affinity of this compound for its primary targets, dopamine D2 and serotonin 5-HT1A receptors, radioligand binding assays are commonly employed.

Dopamine D2 Receptor Binding Assay

-

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, [³H]-Spiperone, and either this compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin 5-HT1A Receptor Binding Assay

-

Objective: To determine the Ki of this compound for the serotonin 5-HT1A receptor.

-

Materials:

-

Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor.[9]

-

Radioligand: [³H]8-hydroxy-DPAT.[9]

-

Non-specific binding control: Metergoline.[9]

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[9]

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound (from 1 nM to 1 µM for a full competition assay).[9]

-

In a 96-well plate, add the assay buffer, cell membranes (10 µg), 0.25 nM [³H]8-hydroxy-DPAT, and either this compound, buffer (for total binding), or 10 µM metergoline (for non-specific binding).[9]

-

Incubate the plate at room temperature for 60 minutes.[9]

-

Terminate the incubation by rapid filtration through glass fiber filters.[9]

-

Wash the filters with ice-cold assay buffer.

-

Quantitate the radioactivity on the filters using a microplate scintillation counter.[9]

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: General workflow for radioligand binding assays.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic route, while requiring multiple steps, is achievable with standard laboratory techniques. The compound's potent and dual-action pharmacological profile, targeting both dopamine and serotonin systems, makes it a continued subject of interest in neuropharmacology and drug development. The provided experimental protocols offer a foundation for researchers to further investigate the properties and potential applications of this multifaceted molecule.

References

- 1. Roxindole - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roxindole [drugfuture.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. Roxindole hydrochloride (CAS 108050-82-4): R&D Systems [rndsystems.com]

- 6. Roxindole hydrochloride | CAS 108050-82-4 | EMD 49980 | Tocris Bioscience [tocris.com]

- 7. 119742-13-1 this compound [chemsigma.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

The Early Discovery and Development of Roxindole (EMD 49980): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxindole (EMD 49980) is a psychoactive compound that emerged from early research as a potential therapeutic agent for both psychosis and depression. Its unique pharmacological profile, characterized by a high affinity for dopamine D2-like autoreceptors and significant interactions with serotonin receptors, set it apart from typical antipsychotics and antidepressants of its time. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research that defined the initial understanding of Roxindole. It details the compound's receptor binding affinities, functional activities, and its effects in key animal models. Furthermore, this document outlines the experimental methodologies employed in its early evaluation and presents a proposed synthesis route. Visual representations of its primary signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its development.

Introduction

Roxindole, chemically known as 5-hydroxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]indole, was developed and investigated for its potential as an antipsychotic and antidepressant agent.[1][2] Its primary mechanism of action was identified as a potent agonist at dopamine D2 autoreceptors.[1] This activity is believed to contribute to its antipsychotic-like effects by reducing dopamine synthesis and release. In addition to its effects on the dopamine system, Roxindole also demonstrates a complex serotonergic profile, including 5-HT1A receptor agonism and inhibition of serotonin uptake.[1][3] This dual action on both dopamine and serotonin pathways suggested a potential for efficacy against both positive and negative symptoms of schizophrenia, as well as depressive disorders.

Pharmacological Profile

The pharmacological activity of Roxindole has been characterized through extensive in vitro and in vivo studies. Its binding affinity and functional activity at various neurotransmitter receptors are key to understanding its therapeutic potential and side-effect profile.

Receptor Binding Affinities

Roxindole exhibits a high affinity for several dopamine and serotonin receptor subtypes. The equilibrium dissociation constants (pKi) from radioligand binding assays are summarized in Table 1.

| Receptor Subtype | pKi |

| Dopamine D2 | 8.55 |

| Dopamine D3 | 8.93 |

| Dopamine D4 | 8.23 |

| Serotonin 5-HT1A | 9.42 |

| Serotonin 5-HT1B | 6.00 |

| Serotonin 5-HT1D | 7.05 |

| Table 1: Receptor Binding Affinities of Roxindole |

Functional Activity at Recombinant Human Receptors

The functional activity of Roxindole was assessed using [35S]GTPγS binding assays in cell lines expressing recombinant human receptors. The potency (pEC50) and intrinsic activity (Emax) relative to the endogenous agonist are presented in Table 2.

| Receptor Subtype | pEC50 | Emax (%) |

| Dopamine D2 | 7.88 | 10.5 |

| Dopamine D3 | 9.23 | 30.0 |

| Dopamine D4 | 7.69 | 35.1 |

| Serotonin 5-HT1A | - | 59.6 |

| Serotonin 5-HT1B | - | 27.1 |

| Serotonin 5-HT1D | - | 13.7 |

| Table 2: Functional Activity of Roxindole at Dopamine and Serotonin Receptors |

Proposed Synthesis of Roxindole (EMD 49980)

Step 1: Friedel-Crafts acylation of 5-benzyloxyindole. 5-benzyloxyindole would be reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent like dichloromethane to yield 3-(4-chlorobutanoyl)-5-benzyloxyindole.

Step 2: Reduction of the ketone. The ketone functional group in the product from Step 1 would be reduced to a methylene group using a reducing agent such as triethylsilane in the presence of trifluoroacetic acid, or through a Wolff-Kishner or Clemmensen reduction, to give 3-(4-chlorobutyl)-5-benzyloxyindole.

Step 3: Nucleophilic substitution with 4-phenyl-1,2,3,6-tetrahydropyridine. The resulting chloroalkane would then be reacted with 4-phenyl-1,2,3,6-tetrahydropyridine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF to yield the penultimate compound, 5-benzyloxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]indole.

Step 4: Deprotection of the hydroxyl group. Finally, the benzyl protecting group would be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the final product, Roxindole.

Preclinical Pharmacology: In Vivo Studies

The antipsychotic and antidepressant potential of Roxindole was evaluated in a range of animal models.

Models of Antipsychotic Activity

-

Apomorphine-Induced Stereotypy: Roxindole was shown to antagonize apomorphine-induced stereotyped behavior in rats, a classic screening model for antipsychotic efficacy.[2]

-

Conditioned Avoidance Response (CAR): In this model, which predicts the clinical efficacy of antipsychotics, Roxindole inhibited the conditioned avoidance response in rats.[2]

Models of Antidepressant Activity

-

Forced Swim Test: Roxindole was observed to reduce immobility time in the forced swim test in mice, an effect indicative of antidepressant potential.[2]

Early Clinical Development

The promising preclinical profile of Roxindole led to its investigation in clinical trials for both schizophrenia and depression. Early open-label studies in patients with schizophrenia suggested a potential benefit for negative symptoms.[2] Similarly, initial trials in patients with major depressive disorder indicated a rapid onset of antidepressant effects.

Experimental Methodologies

Radioligand Binding Assays

Objective: To determine the affinity of Roxindole for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest or from specific brain regions were prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) was incubated with the membrane preparation in the presence of varying concentrations of Roxindole.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Roxindole that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist/antagonist properties) of Roxindole at G-protein coupled receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the recombinant human receptor of interest were prepared.

-

Incubation: Membranes were incubated with varying concentrations of Roxindole in the presence of GDP and a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation: The reaction was terminated, and bound [35S]GTPγS was separated from unbound [35S]GTPγS by filtration.

-

Detection: The amount of [35S]GTPγS bound to the membranes was quantified by scintillation counting.

-

Data Analysis: Concentration-response curves were generated to determine the pEC50 (potency) and Emax (maximal effect relative to a full agonist).

Visualizations

Signaling Pathway

Caption: Proposed primary signaling pathway of Roxindole.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Experimental Workflow: In Vivo Antipsychotic Model

Caption: Workflow for the apomorphine-induced stereotypy model.

Conclusion

The early discovery and development of Roxindole (EMD 49980) revealed a compound with a novel and complex pharmacological profile. Its high affinity for dopamine D2 autoreceptors, coupled with its interactions with the serotonin system, positioned it as a promising candidate for treating both psychosis and depression. The preclinical data demonstrated a clear biological rationale for its therapeutic potential, which was subsequently explored in early clinical trials. This technical guide has provided a comprehensive summary of the foundational data and methodologies that were instrumental in the initial characterization of Roxindole, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

The Pharmacological Profile of Roxindole: A Dopamine Autoreceptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Roxindole is a psychopharmacological agent with a complex and multifaceted mechanism of action, primarily recognized for its potent agonist activity at dopamine autoreceptors.[1][2] Structurally classified as an indolylbutyl-tetrahydropyridine, roxindole has demonstrated a unique profile that combines dopamine D2-like autoreceptor agonism with significant interactions at serotonin receptors, particularly as a 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][2][3] This distinct pharmacological signature has led to its investigation for a range of neuropsychiatric disorders, including schizophrenia and major depression.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of roxindole, with a focus on its role as a dopamine autoreceptor agonist, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Receptor Binding Affinity and Functional Activity

The following tables summarize the quantitative data on Roxindole's binding affinity (pKi), potency (pEC50), and efficacy (Emax) at key dopamine and serotonin receptor subtypes.

Table 1: Roxindole Receptor Binding Affinities (pKi)

| Receptor Subtype | pKi Value |

| Dopamine D2 (short isoform) | 8.55[1] |

| Dopamine D3 | 8.93[1] |

| Dopamine D4 (4-repeat isoform) | 8.23[1] |

| Serotonin 5-HT1A | 9.42[1] |

| Serotonin 5-HT1B | 6.00[1] |

| Serotonin 5-HT1D | 7.05[1] |

Table 2: Roxindole Functional Activity (pEC50 and Emax)

| Receptor Subtype | pEC50 | Emax (% of Dopamine/Serotonin) | Activity |

| Dopamine D2 | 7.88[1] | 10.5%[1] | Weak Partial Agonist |

| Dopamine D3 | 9.23[1] | 30.0%[1] | Partial Agonist |

| Dopamine D4 | 7.69[1] | 35.1%[1] | Partial Agonist |

| Serotonin 5-HT1A | - | 59.6%[1] | Partial Agonist |

| Serotonin 5-HT1B | - | 27.1%[1] | Weak Partial Agonist |

| Serotonin 5-HT1D | - | 13.7%[1] | Weak Partial Agonist |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Roxindole are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of Roxindole for various receptor subtypes.

Protocol:

-

Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant dopamine D2 (short isoform), D3, or D4.4 receptor subtypes, or human serotonin 5-HT1A, 5-HT1B, or 5-HT1D receptors are cultured and harvested.

-

The cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged.

-

The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 250 µL.

-

To each well, the following are added in sequence:

-

50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

50 µL of various concentrations of Roxindole or a reference compound.

-

50 µL of the appropriate radioligand (e.g., [3H]spiperone for D2, D3, and D4 receptors; [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.

-

100 µL of the prepared cell membrane suspension.

-

-

Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 10 µM haloperidol for dopamine receptors).

-

-

Incubation and Filtration:

-

The plates are incubated for 60 minutes at room temperature with gentle agitation.

-

The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values (the concentration of Roxindole that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

Objective: To determine the functional agonist or antagonist activity of Roxindole at G-protein coupled receptors.

Protocol:

-

Membrane Preparation:

-

Cell membranes expressing the receptor of interest are prepared as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate with a final volume of 200 µL per well.

-

The reaction mixture contains:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

10 µM GDP.

-

Varying concentrations of Roxindole or a reference agonist.

-

Cell membranes (10-20 µg protein).

-

-

The mixture is pre-incubated for 15 minutes at 30°C.

-

The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.

-

-

Incubation and Termination:

-

The plates are incubated for 30 minutes at 30°C with gentle shaking.

-

The reaction is terminated by rapid filtration through GF/B filters.

-

-

Data Analysis:

-

The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

For agonist activity, concentration-response curves are generated, and pEC50 and Emax values are calculated. Emax is expressed as a percentage of the stimulation produced by a full agonist (e.g., dopamine or serotonin).

-

For antagonist activity, the ability of Roxindole to inhibit agonist-stimulated [35S]GTPγS binding is measured.

-

In Vivo Microdialysis

Objective: To measure the effect of Roxindole on extracellular dopamine levels in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) and secured with dental cement.

-

A dummy cannula is inserted to keep the guide patent.

-

Animals are allowed to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., with a 2 mm membrane length).

-

The probe is connected to a syringe pump and a fraction collector.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period of at least 1 hour to obtain a stable baseline of dopamine levels, Roxindole or vehicle is administered (e.g., subcutaneously or intraperitoneally).

-

-

Sample Collection and Analysis:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

The concentration of dopamine and its metabolites in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

The dopamine levels in the samples are expressed as a percentage of the mean baseline levels.

-

The effects of Roxindole on dopamine efflux are then plotted over time.

-

In Vivo Electrophysiological Recording

Objective: To assess the effect of Roxindole on the firing rate of dopamine neurons in vivo.

Protocol:

-

Animal Preparation and Surgery:

-

Rats are anesthetized, and a craniotomy is performed over the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).

-

The animal is placed in a stereotaxic frame.

-

-

Electrode Placement and Recording:

-

A recording microelectrode is slowly lowered into the VTA or SNc to identify spontaneously active dopamine neurons.

-

Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing pattern (2-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.

-

Once a stable baseline firing rate is recorded for several minutes, Roxindole or vehicle is administered intravenously or intraperitoneally.

-

-

Data Acquisition and Analysis:

-

The firing activity of the neuron is recorded continuously before and after drug administration.

-

The firing rate is typically analyzed in 1-minute bins.

-

The effect of Roxindole is quantified as the percentage change from the baseline firing rate.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dopamine D2 autoreceptor signaling pathway activated by Roxindole.

Caption: Experimental workflow for a radioligand receptor binding assay.

Caption: Experimental workflow for in vivo microdialysis.

References

- 1. um.edu.mt [um.edu.mt]

- 2. Microdialysis guide cannula implantation surgery [protocols.io]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]

Roxindole Mesylate for Schizophrenia's Negative Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxindole mesylate, a compound with a multifaceted pharmacological profile, has been investigated for its potential therapeutic efficacy in treating the negative symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available research, focusing on its mechanism of action, clinical findings, and experimental methodologies. While clinical research on roxindole for this specific indication is limited, existing data suggests a potential benefit, warranting further investigation. This document synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in roxindole's mechanism of action.

Core Mechanism of Action

This compound's pharmacological activity is primarily attributed to its function as a dopamine D2 autoreceptor agonist . In addition to this primary mechanism, it exhibits significant affinity for serotonin receptors, acting as a 5-HT1A receptor partial agonist and an inhibitor of serotonin reuptake. This dual action on both dopaminergic and serotonergic systems is hypothesized to underlie its potential effects on the negative symptoms of schizophrenia, which are thought to involve dysregulation in these neurotransmitter pathways.

Dopaminergic Pathway

As a D2 autoreceptor agonist, roxindole preferentially acts on presynaptic dopamine receptors. This agonistic activity leads to a negative feedback loop, reducing the synthesis and release of dopamine in the synaptic cleft. This is thought to modulate dopaminergic neurotransmission, potentially alleviating the hypoactive dopaminergic state in the prefrontal cortex associated with negative symptoms.

Serotonergic Pathway

Roxindole's partial agonism at 5-HT1A receptors and its inhibition of serotonin reuptake contribute to an overall enhancement of serotonergic neurotransmission. 5-HT1A receptor activation is known to modulate dopamine release in various brain regions, including the prefrontal cortex, which could further contribute to its therapeutic effects on negative symptoms.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of Roxindole

| Receptor Subtype | pKi | Reference |

| Dopamine D2 (short isoform) | 8.55 | [1] |

| Dopamine D3 | 8.93 | [1] |

| Dopamine D4 (4-repeat isoform) | 8.23 | [1] |

| Serotonin 5-HT1A | 9.42 | [1] |

| Serotonin 5-HT1B | 6.00 | [1] |

| Serotonin 5-HT1D | 7.05 | [1] |

| pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. |

Table 2: Clinical Efficacy Data (Wetzel et al., 1994)

| Parameter | Result |

| Study Design | Prospective open clinical trial |

| Patient Subgroup | Predominantly negative symptoms |

| Primary Outcome Measure | Scale for the Assessment of Negative Symptoms (SANS) |

| Efficacy | Moderate but significant 20% reduction in total SANS scores |

| Note: Detailed quantitative data from the full publication, including the number of patients, baseline and endpoint SANS scores with standard deviations, and p-values, were not available in the public domain at the time of this review. The information presented is from the study's abstract. |

Experimental Protocols

Detailed experimental protocols for the primary clinical trial investigating roxindole for negative symptoms are limited. However, based on the description of the study by Wetzel et al. (1994) as a "prospective open clinical trial," a general methodology can be outlined.

General Protocol for a Prospective Open-Label Clinical Trial

-

Objective: To assess the efficacy and safety of an investigational drug for a specific indication in a defined patient population.

-

Study Design: An open-label trial where both the researchers and participants know which treatment is being administered. This design is often used in early-phase clinical trials to gather preliminary data on efficacy and safety.

-

Patient Population:

-

Inclusion Criteria: Patients diagnosed with schizophrenia (according to standardized diagnostic criteria such as DSM or ICD) and exhibiting a pre-defined severity of negative symptoms, as measured by a validated rating scale (e.g., SANS or PANSS negative subscale).

-

Exclusion Criteria: Patients with comorbid conditions that could interfere with the assessment of the drug's efficacy or safety, or those receiving concurrent medications with known effects on schizophrenia symptoms.

-

-

Intervention:

-

Administration of this compound at a specified dose or a range of doses.

-

The treatment duration is pre-defined (e.g., several weeks or months).

-

-

Assessments:

-

Efficacy: Regular assessment of negative symptoms using standardized rating scales (e.g., SANS, PANSS) at baseline and at specified time points throughout the study.

-

Safety and Tolerability: Monitoring of adverse events, vital signs, and laboratory parameters.

-

-

Statistical Analysis:

-

Comparison of baseline and post-treatment scores on the primary efficacy measure using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

-

Descriptive statistics for safety and tolerability data.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of roxindole and a typical workflow for a clinical trial.

Caption: Roxindole's agonism at presynaptic D2 autoreceptors.

Caption: Roxindole's dual action on the serotonergic system.

References

Investigating the Antidepressant Potential of Roxindole Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxindole mesylate, a compound initially developed for the treatment of schizophrenia, has demonstrated significant potential as an antidepressant agent. This technical guide provides an in-depth analysis of the core preclinical and clinical evidence supporting the investigation of roxindole for major depressive disorder. It details the compound's complex mechanism of action, encompassing its interactions with key dopamine and serotonin receptors, and its effects on serotonin reuptake. This document summarizes the available quantitative data on its receptor binding and functional activity, outlines the methodologies of pivotal experiments, and visualizes the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating condition with a significant unmet medical need for novel therapeutics. While traditional antidepressants have focused primarily on the serotonergic and noradrenergic systems, emerging evidence points to the involvement of the dopaminergic system in the pathophysiology of depression. This compound (EMD 49980) is a psychoactive compound with a multi-target pharmacological profile that makes it a compelling candidate for an antidepressant with a potentially novel mechanism of action. This guide delves into the scientific rationale and empirical data supporting the antidepressant potential of roxindole.

Mechanism of Action

Roxindole's antidepressant effects are believed to stem from its synergistic actions on multiple neurotransmitter systems. It functions as a potent dopamine D2 autoreceptor agonist, a 5-HT1A receptor agonist, and an inhibitor of serotonin reuptake.[1][2] This multifaceted profile suggests a broader spectrum of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Dopaminergic System Modulation

As a dopamine D2 autoreceptor agonist, roxindole is thought to enhance dopaminergic neurotransmission by reducing the feedback inhibition of dopamine release. At low doses, it preferentially acts on presynaptic D2 autoreceptors, leading to an increase in synaptic dopamine levels.[3]

Serotonergic System Engagement

Roxindole exhibits high affinity for and acts as a partial agonist at 5-HT1A receptors.[2] Agonism at these receptors is a well-established mechanism for anxiolytic and antidepressant effects. Furthermore, roxindole inhibits the reuptake of serotonin, a primary mechanism of action for many established antidepressant medications.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of roxindole at key human dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | pKi | Reference |

| Dopamine D2 (short isoform) | 8.55 | [2] |

| Dopamine D3 | 8.93 | [2] |

| Dopamine D4 (4-repeat isoform) | 8.23 | [2] |

| Serotonin 5-HT1A | 9.42 | [2] |

| Serotonin 5-HT1B | 6.00 | [2] |

| Serotonin 5-HT1D | 7.05 | [2] |

Table 2: Functional Activity of this compound in [³⁵S]GTPγS Binding Assays

| Receptor Subtype | pEC50 | Emax (% of standard agonist) | Agonist/Antagonist Profile | Reference |

| Dopamine D2 | 7.88 | 10.5% (vs. Dopamine) | Weak Partial Agonist | [2] |

| Dopamine D3 | 9.23 | 30.0% (vs. Dopamine) | Partial Agonist | [2] |

| Dopamine D4 | 7.69 | 35.1% (vs. Dopamine) | Partial Agonist | [2] |

| Serotonin 5-HT1A | - | 59.6% (vs. 5-HT) | Partial Agonist | [2] |

| Serotonin 5-HT1B | - | 27.1% | Weak Partial Agonist | [2] |

| Serotonin 5-HT1D | - | 13.7% | Weak Partial Agonist | [2] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Endpoint | ED50 | Administration Route | Reference |

| Apomorphine-induced climbing | Mice | Inhibition of climbing | 1.4 mg/kg | s.c. | [4] |

| Apomorphine-induced stereotypy | Rats | Inhibition of stereotypy | 0.65 mg/kg | s.c. | [4] |

| Conditioned avoidance response | Rats | Inhibition of avoidance | 1.5 mg/kg | s.c. | [4] |

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

[³⁵S]GTPγS Binding Assay:

While the specific protocols for the cited roxindole studies are not fully detailed in the available literature, a general methodology for a [³⁵S]GTPγS binding assay is as follows:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D) are prepared.

-

Assay Buffer: A buffer containing GDP, MgCl₂, NaCl, and a reducing agent is used.

-

Incubation: Membranes are incubated with varying concentrations of roxindole, the standard agonist (dopamine or 5-HT), and [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine pEC50 and Emax values.

Preclinical Antidepressant Models

Forced Swim Test (Porsolt Test):

This widely used behavioral despair model assesses the potential antidepressant activity of compounds. The general procedure is as follows:

-

Animals: Male Wistar rats or Albino Swiss mice are commonly used.[3]

-

Apparatus: A transparent cylinder filled with water is used, with the depth adjusted so that the animal cannot touch the bottom or escape.

-

Procedure: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating) is recorded, typically during the last 4 minutes of the test.

-

Drug Administration: Roxindole or a vehicle control is administered at various doses and time points before the test. Specific doses and administration routes for roxindole in these tests are not consistently reported across all publications.

-

Outcome: A significant reduction in immobility time is indicative of antidepressant-like activity. Roxindole has been shown to reduce immobility time in this test.[3]

Clinical Trial in Major Depressive Disorder

An open-label clinical trial investigated the efficacy of roxindole in patients with major depression.[1]

-

Study Population: 12 inpatients diagnosed with a major depressive episode according to DSM-III-R criteria.[1]

-

Treatment: Patients received a fixed dosage of 15 mg of roxindole per day for 28 days.[1]

-

Primary Outcome Measure: The 17-item Hamilton Depression Rating Scale (HAMD-17) was used to assess the severity of depressive symptoms.[1]

-

Results: A reduction of at least 50% in the total HAMD-17 score was observed in 8 out of 12 patients after 4 weeks.[1] The mean reduction in the HAMD-17 score for all patients was 56%.[1] Half of the patients achieved remission (HAMD-17 score < 8).[1] A rapid onset of action was noted, with seven of the eight responders showing significant improvement within the first two weeks.[1]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed dual mechanism of action of Roxindole.

Experimental Workflow for Preclinical Antidepressant Screening

Caption: Workflow for the Forced Swim Test.

Conclusion

The available evidence strongly suggests that this compound possesses significant antidepressant properties. Its unique pharmacological profile, combining dopamine autoreceptor agonism with 5-HT1A agonism and serotonin reuptake inhibition, offers a promising multi-target approach to treating major depressive disorder. Preclinical studies have consistently demonstrated its antidepressant-like effects, and an initial clinical trial has shown encouraging efficacy and a rapid onset of action in patients with major depression. Further double-blind, placebo-controlled clinical trials are warranted to definitively establish the efficacy and safety of roxindole as a novel antidepressant. The data and methodologies presented in this guide provide a solid foundation for future research and development efforts in this area.

References

- 1. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Interaction of Roxindole Mesylate with the 5-Hydroxytryptamine System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Roxindole mesylate on the 5-hydroxytryptamine (5-HT) system. Roxindole, initially developed as a dopamine D2 receptor agonist for schizophrenia, has demonstrated a complex and nuanced interaction with various components of the serotonergic system, suggesting its potential therapeutic applications in other neurological and psychiatric disorders.[1][2] This document consolidates the current understanding of Roxindole's binding affinities, functional activities, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of Roxindole's Interaction with 5-HT Receptors

This compound exhibits a distinct profile of high-affinity binding and functional activity at several key 5-HT receptor subtypes. The following tables summarize the quantitative data from in vitro pharmacological studies.

Table 1: Binding Affinities (pKi) of this compound at Human 5-HT Receptors

| Receptor Subtype | pKi | Reference Compound | pKi (Reference) |

| 5-HT1A | 9.42 | 8-OH-DPAT | - |

| 5-HT1B | 6.00 | 5-HT | - |

| 5-HT1D | 7.05 | 5-HT | - |

| 5-HT2A | - | Ketanserin | - |

Note: pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. Data for 5-HT2A affinity was not available in the form of a pKi value in the reviewed literature.

Table 2: Functional Activity of this compound at Human 5-HT Receptors

| Receptor Subtype | Functional Assay | Parameter | Value | Relative to |

| 5-HT1A | [35S]GTPγS Binding | pEC50 | - | - |

| Emax | 59.6% | 5-HT (100%) | ||

| 5-HT1B | [35S]GTPγS Binding | Emax | 27.1% | 5-HT (100%) |

| 5-HT1D | [35S]GTPγS Binding | Emax | 13.7% | 5-HT (100%) |

| 5-HT2A | In vivo studies | Activity | Antagonist | - |

| 5-HT Transporter | Reuptake Assay | Activity | Inhibitor | - |

Note: pEC50 is the negative logarithm of the concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by an agonist. The data indicates that Roxindole is a partial agonist at 5-HT1A receptors and a weak partial agonist at 5-HT1B and 5-HT1D receptors.[3] In vivo studies have demonstrated its antagonistic properties at 5-HT2A receptors and its ability to inhibit serotonin reuptake.[4]

Experimental Protocols

The characterization of Roxindole's effects on the 5-HT system has been achieved through a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound for various 5-HT receptor subtypes.

-

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human 5-HT receptor subtype of interest.

-

Radioligand: A specific radioligand with high affinity and selectivity for the receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Functional Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

-

Objective: To determine the potency (pEC50) and efficacy (Emax) of this compound at 5-HT1A, 5-HT1B, and 5-HT1D receptors.

-

General Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

-

Incubation: Membranes are incubated with varying concentrations of the agonist (this compound) in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound form by filtration.

-

Detection: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the pEC50 and Emax values.

-

Serotonin Reuptake Inhibition Assay

This assay assesses the ability of a compound to block the serotonin transporter (SERT).

-

Objective: To determine if this compound inhibits the reuptake of serotonin.

-

General Methodology:

-

System: This can be performed using synaptosomes prepared from specific brain regions (e.g., cortex or striatum) or cell lines expressing the human SERT.

-

Incubation: The synaptosomes or cells are incubated with a radiolabeled serotonin analog (e.g., [3H]5-HT) in the presence and absence of the test compound (this compound).

-

Uptake: The uptake of the radiolabeled serotonin is allowed to proceed for a defined period.

-

Termination and Separation: The uptake is terminated by rapid filtration and washing to remove the extracellular radiolabel.

-

Detection: The amount of radiolabel taken up by the synaptosomes or cells is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of the compound on serotonin uptake is calculated.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Roxindole and a typical experimental workflow.

Discussion and Conclusion

This compound presents a complex pharmacological profile within the 5-hydroxytryptamine system. Its high affinity and partial agonist activity at 5-HT1A receptors, coupled with its antagonistic properties at 5-HT2A receptors and its inhibition of serotonin reuptake, suggest a multi-target mechanism of action.[3][4] This combination of effects may contribute to its observed antidepressant and anxiolytic properties in preclinical and clinical studies.

The partial agonism at 5-HT1A receptors is a key feature of several established and novel antidepressant and anxiolytic drugs. The antagonism of 5-HT2A receptors is also a characteristic of many atypical antipsychotics and is thought to contribute to their improved side-effect profile and potential efficacy in treating negative symptoms and cognitive deficits. Furthermore, the inhibition of serotonin reuptake is the primary mechanism of action for the most widely prescribed class of antidepressants, the SSRIs.

The multifaceted interaction of Roxindole with the 5-HT system highlights the potential for developing drugs with tailored polypharmacology to achieve enhanced therapeutic efficacy and a favorable side-effect profile. Further research is warranted to fully elucidate the downstream signaling consequences of Roxindole's actions at these various targets and to explore its full therapeutic potential in a range of neuropsychiatric disorders. This technical guide provides a solid foundation of the current knowledge, offering valuable insights for researchers and drug development professionals in the field.

References

- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Roxindole Mesylate in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antidepressant-like effects of roxindole mesylate in preclinical rodent models of depression. The protocols detailed below are based on established behavioral and neurochemical assays.

Summary of Preclinical Findings

This compound has demonstrated potential antidepressant properties in rodent models. Its mechanism of action is primarily attributed to its activity as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor agonist, alongside inhibition of serotonin reuptake.[1] Preclinical studies have shown that roxindole can reduce immobility time in the forced swim test, a key indicator of antidepressant efficacy.[1]

Quantitative Data from In Vivo Rodent Studies

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Reduction vs. Vehicle |

| Vehicle | - | |||

| Roxindole | ||||

| Roxindole | ||||

| Roxindole | ||||

| Positive Control |

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Reduction vs. Vehicle |

| Vehicle | - | |||

| Roxindole | ||||

| Roxindole | ||||

| Roxindole | ||||

| Positive Control |

Table 3: Effect of this compound on Sucrose Preference

| Treatment Group | Dose (mg/kg) | N | Mean Sucrose Preference (%) ± SEM | % Increase vs. Vehicle |

| Vehicle | - | |||

| Roxindole | ||||

| Roxindole | ||||

| Roxindole | ||||

| Positive Control |

Table 4: Effect of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)

| Treatment Group | Dose (mg/kg) | Brain Region | Neurotransmitter | N | Mean % Baseline ± SEM |

| Vehicle | - | PFC | Dopamine | ||

| Vehicle | - | PFC | Serotonin | ||

| Roxindole | PFC | Dopamine | |||

| Roxindole | PFC | Serotonin | |||

| Vehicle | - | NAc | Dopamine | ||

| Vehicle | - | NAc | Serotonin | ||

| Roxindole | NAc | Dopamine | |||

| Roxindole | NAc | Serotonin |

PFC: Prefrontal Cortex; NAc: Nucleus Accumbens

Experimental Protocols

The following are detailed protocols for the key behavioral assays used to assess antidepressant-like activity in rodents.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals will develop an immobile posture after a period of vigorous activity in an inescapable cylinder of water. Antidepressant treatments are known to reduce the duration of this immobility.

Materials:

-

Cylindrical containers (e.g., 40 cm high, 20 cm in diameter)

-